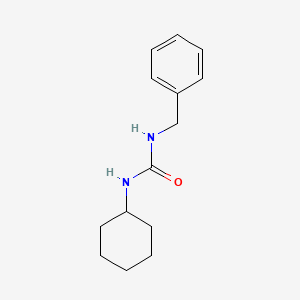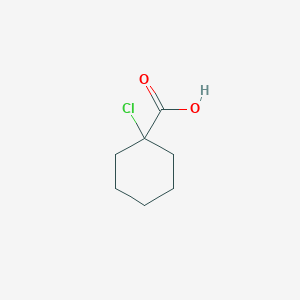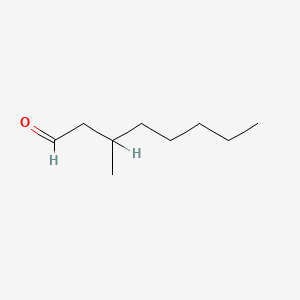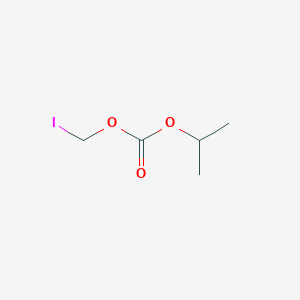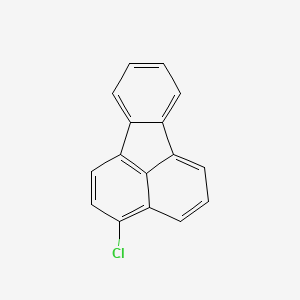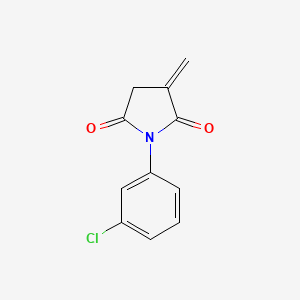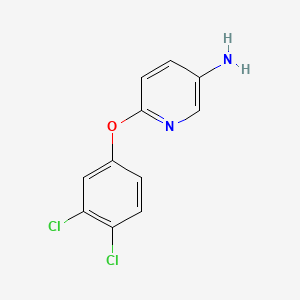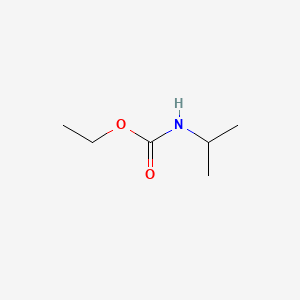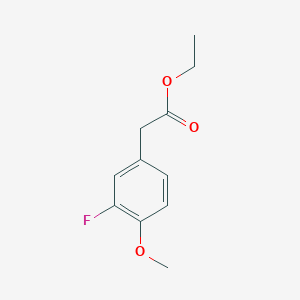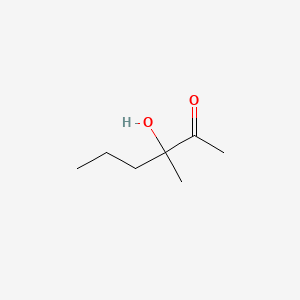
3,5-Pyrazolidinedione, 1,2,4-triphenyl-
Overview
Description
3,5-Pyrazolidinedione, 1,2,4-triphenyl- is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and three phenyl groups attached to the 1, 2, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Pyrazolidinedione, 1,2,4-triphenyl- typically involves the reaction of hydrazine derivatives with diketones or aldehydes. One common method is the cyclization of arylidene malonic acid hydrazide with glacial acetic acid . Another approach involves the Knoevenagel reaction of carbonyl derivatives with 3,4-pyrazolidinedione .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3,5-Pyrazolidinedione, 1,2,4-triphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxiranes.
Reduction: Reduction of 4-benzylidene derivatives yields the corresponding benzyl derivatives.
Substitution: Aryldiazonium salts can couple with 3,5-pyrazolidinedione to form 4-arylazo derivatives.
Common Reagents and Conditions:
Oxidation: Epoxidation reagents such as peracids.
Reduction: Reducing agents like sodium borohydride.
Substitution: Aryldiazonium salts under acidic conditions.
Major Products:
Oxidation: Oxiranes.
Reduction: Benzyl derivatives.
Substitution: Arylazo derivatives.
Scientific Research Applications
3,5-Pyrazolidinedione, 1,2,4-triphenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action for 3,5-Pyrazolidinedione, 1,2,4-triphenyl- involves its interaction with specific molecular targets, leading to various biological effects. For instance, its anti-inflammatory properties are attributed to its ability to inhibit the synthesis of pro-inflammatory mediators . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Phenylbutazone: Another pyrazolidinedione derivative with anti-inflammatory properties.
Diphenylhydantoin: A structurally similar compound used as an anticonvulsant.
Uniqueness: 3,5-Pyrazolidinedione, 1,2,4-triphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazolidinedione derivatives .
Properties
IUPAC Name |
1,2,4-triphenylpyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c24-20-19(16-10-4-1-5-11-16)21(25)23(18-14-8-3-9-15-18)22(20)17-12-6-2-7-13-17/h1-15,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDPMDVGFLVBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181077 | |
| Record name | 3,5-Pyrazolidinedione, 1,2,4-triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26485-72-3 | |
| Record name | 1,2,4-Triphenyl-3,5-pyrazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26485-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Pyrazolidinedione, 1,2,4-triphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026485723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Pyrazolidinedione, 1,2,4-triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


